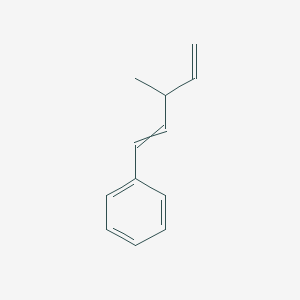
(3-Methylpenta-1,4-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpenta-1,4-dien-1-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-methylpenta-1,4-dien-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylpenta-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group (-NO2) onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitrobenzene derivatives, halobenzene derivatives
Applications De Recherche Scientifique
(3-Methylpenta-1,4-dien-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to the interaction of aromatic compounds with biological systems. It may serve as a model compound for understanding the behavior of similar aromatic hydrocarbons.
Medicine: Research into the potential pharmacological properties of this compound and its derivatives is ongoing. It may have applications in the development of new drugs or therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Methylpenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets and pathways within a system. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The π-electrons of the benzene ring attack an electrophile, forming a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring and yielding the substituted product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-Phenyl-3-methyl-1,4-pentadiene
- 1-Phenyl-3-methylpenta-1,4-diene
- Benzene, (3-methyl-1,4-pentadienyl)
Uniqueness
(3-Methylpenta-1,4-dien-1-yl)benzene is unique due to the presence of the (3-methylpenta-1,4-dien-1-yl) group attached to the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and potential for functionalization further enhance its utility in various fields.
Propriétés
Numéro CAS |
109898-19-3 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-methylpenta-1,4-dienylbenzene |
InChI |
InChI=1S/C12H14/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-11H,1H2,2H3 |
Clé InChI |
GFCADLFHRDMBEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)

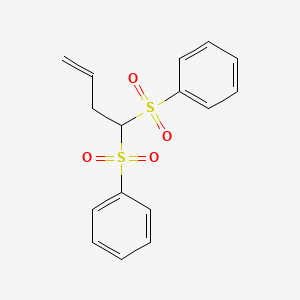
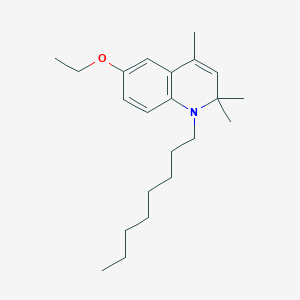
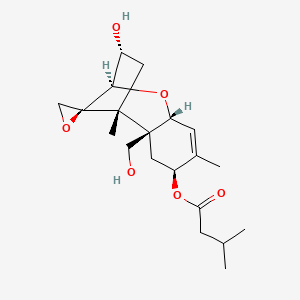
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
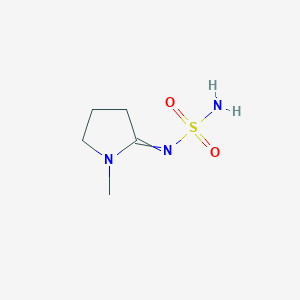


![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
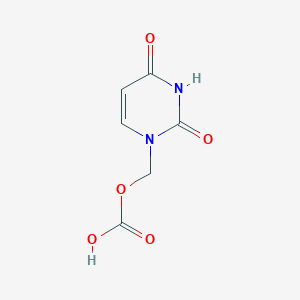
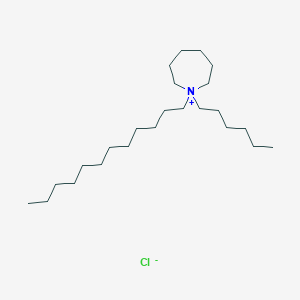
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
